5-Fluoropyridin-2-ol hydrobromide
Overview
Description
5-Fluoropyridin-2-ol hydrobromide is a chemical compound with the CAS number 1820740-23-5 . It has a molecular weight of 194 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H4FNO.BrH . The InChI code for this compound is 1S/C5H4FNO.BrH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194 . The compound should be stored at a temperature of -20°C . The average mass of the compound is 113.090 Da .Scientific Research Applications
Synthesis of Fluorinated Pyridines
5-Fluoropyridin-2-ol hydrobromide derivatives have been pivotal in the synthesis of fluorinated pyridines, which are valuable in pharmaceutical and agrochemical industries. For instance, the synthesis of 2-Amino-5-fluoropyridine from 2-acetamido-5-aminopyridine through a series of reactions highlights the utility of fluoropyridines as intermediates in producing peptide deformylase inhibitors, a class of antibiotics (Huang Gang, 2006). Similarly, another study outlines a novel synthesis route for 2-amino-5-fluoropyridine, emphasizing improved yield and purity over traditional methods, which is significant for pharmaceutical applications (Chen Ying-qi, 2008).
Medical Imaging Applications
In medical imaging, specifically Positron Emission Tomography (PET), fluorine-18 labeled fluoropyridines serve as valuable probes for diagnosing various diseases. The study by M. Carroll et al. (2007) describes the use of pyridyliodonium salts to introduce fluorine-18 into 3- or 5-position of pyridines, demonstrating an approach to overcome limitations associated with the instability of fluorine in vivo (Carroll, Nairne, & Woodcraft, 2007).
Drug Delivery Systems
The use of DNA-based nanoscaffolds for delivering 5-fluoro-2'-deoxyuridine oligomers in colorectal cancer therapy showcases the innovative application of fluoropyridines in drug delivery. This approach highlights the enhanced cytotoxicity and apoptosis induction in cancer cells, suggesting a promising direction for targeted cancer therapy (A. Jorge et al., 2018).
Chemoselective Amination
Research on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine demonstrates the versatility of fluoropyridines in organic synthesis. This study provides insight into selective substitution reactions, offering a pathway for synthesizing complex fluoropyridine derivatives (Bryan W Stroup et al., 2007).
Properties
IUPAC Name |
5-fluoro-1H-pyridin-2-one;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO.BrH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDOBQBFOISHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1F.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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